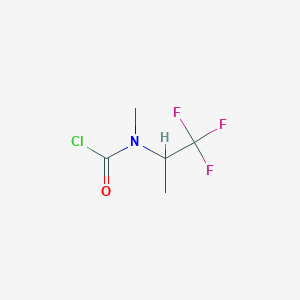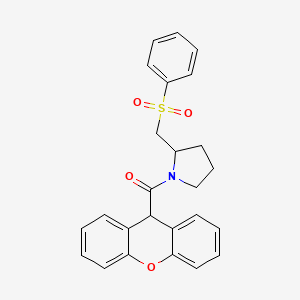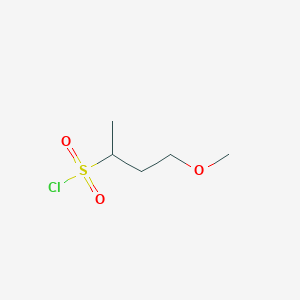![molecular formula C23H23N3O4S2 B2819058 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207003-98-2](/img/structure/B2819058.png)
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Biological Studies
- Crystal Structure Analysis : 4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives, including those related to the mentioned compound, have been synthesized and characterized for their molecular structures using single crystal X-ray diffraction method. These structures show intermolecular hydrogen bonds which contribute significantly to the stability and reactivity of such compounds (Karanth et al., 2019).
- Antioxidant and Antibacterial Activities : Certain derivatives have displayed potent antioxidant and antibacterial activities, particularly against Staphylococcus aureus. This suggests potential for therapeutic applications in the treatment of bacterial infections and oxidative stress-related disorders.
VEGFR-2 Inhibitors and Anticancer Activity
- Cancer Cell Line Targeting : Novel sulfonamides with biologically active moieties have been evaluated for anticancer activity against various cancer cell lines, including human hepatocellular carcinoma and cervical cancer. Some derivatives have shown promising cytotoxic properties (Ghorab et al., 2016).
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR-2) : Certain compounds have demonstrated more effective inhibition of VEGFR-2 than standard drugs, indicating their potential use in targeted cancer therapies.
Pharmacokinetic Properties
- Optimization for Metabolic Stability : Research focusing on the optimization of related compounds for improved metabolic stability while maintaining potency has been conducted. This includes the use of microsomal stability screens to find analogues with reduced rates of metabolism, which is crucial for developing effective pharmaceuticals (Humphreys et al., 2003).
Synthesis and Modification
- Chemical Synthesis and Modification : Studies have been conducted on the lithiation of methyl-substituted oxadiazoles, which is a crucial step in the chemical synthesis and modification of these compounds. Understanding these processes is key for developing new pharmaceuticals and materials (Micetich, 1970).
5-HT(1B/1D) Antagonists
- Pharmacological Evaluation : Analogs of N-piperazinylphenyl biphenylcarboxamides, related to the compound , have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. These compounds have shown promising effects in various biological models, indicating their potential in treating disorders associated with serotonin regulation (Liao et al., 2000).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-5-29-19-10-8-18(9-11-19)26(4)32(27,28)20-12-13-31-21(20)23-24-22(25-30-23)17-7-6-15(2)16(3)14-17/h6-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMATRNIREAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)

![1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine](/img/structure/B2818977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2818981.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)


![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)